molecular formula C14H16N4O4S B2815806 N-(4-sulfamoylbenzyl)-6,7-dihydro-5H-pyrazolo[5,1-b][1,3]oxazine-2-carboxamide CAS No. 1448125-51-6

N-(4-sulfamoylbenzyl)-6,7-dihydro-5H-pyrazolo[5,1-b][1,3]oxazine-2-carboxamide

Cat. No. B2815806
CAS RN: 1448125-51-6
M. Wt: 336.37
InChI Key: JVADDLFUGCYAEN-UHFFFAOYSA-N
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Description

“N-(4-sulfamoylbenzyl)-6,7-dihydro-5H-pyrazolo[5,1-b][1,3]oxazine-2-carboxamide” is a chemical compound. It’s a derivative of oxazine, which is a heterocyclic organic compound containing one oxygen and one nitrogen atom in a cyclohexa-1,4-diene ring .

Scientific Research Applications

Behavioral Sensitization Research

This compound has been used in research related to behavioral sensitization, particularly in relation to nicotine-induced behaviors . The compound, specifically its derivative 4-fluoro-N-(4-sulfamoylbenzyl) benzene-sulfonamide (4-FBS), has been shown to significantly attenuate nicotine-induced behavioral sensitization in mice .

Neuroplasticity Studies

The compound’s sulfonamide derivatives have a documented role in enhancing dopaminergic tone and normalizing neuroplasticity by stabilizing glutamate release . This makes it valuable in research related to brain function and neurological disorders .

Adenosine Level Research

The compound has been used in research to study its effects on adenosine levels in the striatum . In one study, 4-FBS at 60mg/kg significantly lowered the adenosine level in the striatum .

Tubulin Polymerization Inhibitors

A novel series of sulfonamide derivatives, coupled with a salicylamide scaffold, was designed and synthesized . These compounds were tested in vitro against five types of human cell lines . They were found to inhibit tubulin polymerization, which is crucial for cell division .

Cancer Research

The compound has been used in cancer research, particularly in relation to breast and colon cancer . Certain derivatives of the compound showed efficacy against examined breast cancer (MCF-7 and MDA-MB-231) cells and selected colon cancer (Caco-2 and HCT-116) subtypes .

Analgesic Research

The compound has been used in research related to pain management . Its analgesic effects were found to be reversed by the 5HT3 antagonist ondansetron 1mg/kg intraperitoneally (i.p.) and by the µ receptor antagonist naloxone (1 mg/kg i.p.), implying possible involvement of serotonergic and opioidergic pathways in the analgesic effect of the compound .

properties

IUPAC Name

N-[(4-sulfamoylphenyl)methyl]-6,7-dihydro-5H-pyrazolo[5,1-b][1,3]oxazine-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H16N4O4S/c15-23(20,21)11-4-2-10(3-5-11)9-16-14(19)12-8-13-18(17-12)6-1-7-22-13/h2-5,8H,1,6-7,9H2,(H,16,19)(H2,15,20,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JVADDLFUGCYAEN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN2C(=CC(=N2)C(=O)NCC3=CC=C(C=C3)S(=O)(=O)N)OC1
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H16N4O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

336.37 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(4-sulfamoylbenzyl)-6,7-dihydro-5H-pyrazolo[5,1-b][1,3]oxazine-2-carboxamide

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